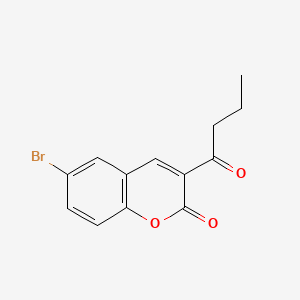

6-bromo-3-butyryl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-butanoylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO3/c1-2-3-11(15)10-7-8-6-9(14)4-5-12(8)17-13(10)16/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBKKAPCFCJFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384098 | |

| Record name | 6-bromo-3-butyryl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-83-9 | |

| Record name | 6-bromo-3-butyryl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Chromen 2 One Coumarin Derivatives in Drug Discovery

The chromen-2-one nucleus is a privileged scaffold in drug discovery, forming the structural basis of numerous compounds with diverse pharmacological properties. nih.govrsc.org These derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. nih.govchemmethod.com The versatility of the coumarin (B35378) core allows for substitutions at various positions, each influencing the molecule's physicochemical properties and, consequently, its biological function. mdpi.com This adaptability has made coumarin derivatives a focal point of research for the development of new therapeutic agents targeting a wide spectrum of diseases. nih.gov

Halogenated and Butyryl Substituted Chromen 2 Ones As Bioactive Scaffolds

The introduction of a halogen atom, such as bromine, into the coumarin (B35378) ring system can significantly modulate the compound's biological activity. nih.gov Halogenation can influence factors like lipophilicity, metabolic stability, and binding interactions with biological targets. Specifically, the presence of a bromine atom at the 6-position of the chromen-2-one core has been a strategy employed in the design of various bioactive molecules.

Similarly, the nature of the substituent at the 3-position of the coumarin ring plays a crucial role in defining its pharmacological profile. The presence of a butyryl group at this position introduces a flexible alkyl chain with a carbonyl functionality, which can participate in various non-covalent interactions with biological macromolecules. The combination of a 6-bromo and a 3-butyryl substituent on the 2H-chromen-2-one scaffold presents a unique combination of electronic and steric features that can be exploited in the design of targeted therapeutic agents.

Research Context and Scope Pertaining to 6 Bromo 3 Butyryl 2h Chromen 2 One

Established Synthetic Pathways for the this compound Scaffold

The synthesis of the this compound core can be achieved through several well-established condensation reactions. These methods typically involve the formation of the chromen-2-one ring system from appropriately substituted phenols and β-ketoesters or related synthons.

Knoevenagel Condensation Approaches for Chromen-2-one Core Formation

The Knoevenagel condensation is a versatile method for the formation of C-C bonds and is widely employed in the synthesis of coumarins. researchgate.netrsc.org This reaction typically involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a β-ketoester, in the presence of a basic catalyst. researchgate.net

For the specific synthesis of this compound, the Knoevenagel condensation would involve the reaction of 5-bromosalicylaldehyde (B98134) with ethyl 3-oxohexanoate. The reaction is generally catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. researchgate.net The initial condensation product undergoes subsequent intramolecular cyclization (lactonization) to afford the desired this compound. The use of various catalysts and reaction conditions, including solvent-free and microwave-assisted methods, has been explored to improve the efficiency and environmental friendliness of this transformation. researchgate.netresearchgate.netresearchgate.net

Table 1: Knoevenagel Condensation for Coumarin (B35378) Synthesis

| Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |

| Salicylaldehyde (B1680747) | Ethyl acetoacetate | Piperidine | 3-Acetyl-2H-chromen-2-one | researchgate.net |

| 5-Bromosalicylaldehyde | Ethyl 3-oxohexanoate | Piperidine | This compound | Inferred from researchgate.netresearchgate.net |

| Substituted aromatic aldehydes | Ethyl cyanoacetate | DABCO | Substituted ethyl 2-cyano-3-phenylacrylate | researchgate.net |

Other Relevant Condensation and Cyclization Reactions (e.g., Pechmann, Reformatsky, Wittig)

Besides the Knoevenagel condensation, other classical reactions provide viable routes to the coumarin scaffold. rsc.org

The Pechmann condensation is a widely used method for synthesizing 4-substituted coumarins, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. iiste.orgresearchgate.net To synthesize this compound via this method, 4-bromophenol (B116583) would be reacted with an appropriate β-ketoester, such as ethyl 2-butyrylacetoacetate, under acidic conditions. A variety of acid catalysts, including sulfuric acid, phosphorus pentoxide, and various solid acid catalysts, have been employed for this transformation. rsc.orgresearchgate.net

The Reformatsky reaction utilizes an α-halo ester and a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. wikipedia.org This reaction can be adapted for coumarin synthesis. researchgate.netijnrd.org For instance, the reaction of a substituted salicylaldehyde with an α-bromo butyryl derivative in the presence of zinc could potentially lead to the formation of the this compound scaffold.

The Wittig reaction offers another powerful tool for the synthesis of coumarins, particularly 3,4-unsubstituted coumarins. researchgate.netijcce.ac.ir This reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. For the synthesis of substituted coumarins, an intramolecular Wittig reaction of a suitably functionalized precursor is often employed. rsc.org For example, a substituted 2-formylphenyl 2-bromoacetate can undergo an intramolecular Wittig reaction to yield a coumarin. rsc.org

Table 2: Comparison of Condensation Reactions for Coumarin Synthesis

| Reaction | Reactants | Catalyst/Reagent | Key Features | Reference |

| Pechmann Condensation | Phenol, β-ketoester | Acid catalyst | Good for 4-substituted coumarins | iiste.orgresearchgate.net |

| Reformatsky Reaction | Aldehyde/Ketone, α-halo ester | Zinc | Forms β-hydroxy esters as intermediates | researchgate.netwikipedia.org |

| Wittig Reaction | o-Hydroxybenzaldehyde, Phosphonium ylide | Base | Versatile for various substitution patterns | researchgate.netijcce.ac.irrsc.org |

Functionalization and Derivatization Strategies for the this compound Scaffold and its Precursors

The this compound scaffold possesses multiple reactive sites that can be selectively functionalized to generate a diverse library of derivatives. The bromine atom on the benzene (B151609) ring, the butyryl side chain at the 3-position, and the coumarin core itself offer opportunities for various chemical transformations.

Reactions Involving the Bromine Moiety

The bromine atom at the 6-position of the coumarin ring is a versatile handle for introducing further structural diversity. It can participate in a variety of cross-coupling reactions and nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the coumarin ring system can facilitate nucleophilic aromatic substitution at the bromine-bearing carbon. wikipedia.org However, such reactions often require harsh conditions or highly activated substrates. Concerted nucleophilic aromatic substitution reactions have also been studied, where the bond-making and bond-breaking steps occur in a single transition state. nih.gov

Electrophilic Aromatic Substitution: While the coumarin ring is generally considered electron-deficient, electrophilic substitution reactions can occur, although they are less common. The directing effect of the existing substituents would influence the position of the incoming electrophile. fiveable.menih.govlumenlearning.combyjus.comyoutube.com

Cross-Coupling Reactions: The bromine atom is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents at the 6-position.

Transformations at the Butyryl Side Chain

The butyryl side chain at the 3-position offers another avenue for chemical modification. The carbonyl group and the adjacent methylene group are the primary sites for reactivity.

The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol, or reaction with organometallic reagents to introduce new alkyl or aryl groups. The methylene group adjacent to the carbonyl (the α-position) is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of functional groups at this position.

Furthermore, the butyryl side chain can be utilized as a precursor for the construction of other functional groups. For instance, it can be transformed into an enaminone by reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which then serves as a versatile intermediate for further reactions. nih.govresearchgate.netnih.gov

Heterocyclic Annulation and Molecular Hybridization Strategies utilizing 3-Butyryl-2H-chromen-2-one Derivatives

The 3-butyryl-2H-chromen-2-one scaffold is a valuable building block for the synthesis of more complex heterocyclic systems through annulation reactions, where a new ring is fused onto the existing coumarin core. Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has also been extensively explored using coumarin derivatives.

Synthesis of Pyrazole (B372694) Derivatives: The reaction of 3-acylcoumarins with hydrazine (B178648) derivatives is a common method for the synthesis of pyrazole-containing coumarins. nih.govkthmcollege.ac.inmdpi.com For example, the condensation of this compound with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) would be expected to yield the corresponding 6-bromo-3-(pyrazol-3-yl)-2H-chromen-2-one derivatives. The Vilsmeier-Haack reaction on the corresponding hydrazone can also be employed to introduce a formyl group onto the pyrazole ring. researchgate.net

Synthesis of Isoxazole (B147169) Derivatives: Isoxazole rings can be constructed by the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) or through 1,3-dipolar cycloaddition reactions. nih.govorganic-chemistry.orgunifi.ityoutube.combeilstein-journals.org The 3-butyryl group in this compound can be considered a 1,3-dicarbonyl equivalent after suitable modification, making it a potential precursor for isoxazole ring formation. For instance, reaction with hydroxylamine could lead to the formation of a 6-bromo-3-(isoxazol-5-yl)-2H-chromen-2-one derivative.

Synthesis of Pyrimidine (B1678525) Derivatives: Pyrimidine rings can be synthesized through the condensation of a 1,3-dicarbonyl compound with urea (B33335) or a related species. scribd.comresearchgate.netresearchgate.net The 3-butyryl-2H-chromen-2-one scaffold, or its enaminone derivative, can serve as the 1,3-dicarbonyl component in such reactions. For example, reaction of the enaminone derived from this compound with an appropriate amidine or guanidine (B92328) derivative could lead to the formation of a fused pyrimidine ring system. nih.govresearchgate.netnih.gov

Table 3: Heterocyclic Annulation Reactions of 3-Acylcoumarin Derivatives

| Starting Material | Reagent | Resulting Heterocycle | Reference |

| 3-Acetyl-6-bromocoumarin | Hydrazine Hydrate | 6-Bromo-3-(5-methyl-1H-pyrazol-3-yl)-2H-chromen-2-one | Inferred from researchgate.netkthmcollege.ac.in |

| 3-Acylcoumarin | Hydroxylamine | 3-(Isoxazol-5-yl)coumarin | Inferred from youtube.com |

| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | Guanidine | Fused Pyrimidine | nih.govresearchgate.netnih.gov |

Synthesis of Pyran Derivatives

The fusion of a pyran ring to the coumarin core results in pyrano[3,2-c]chromene derivatives, a class of compounds synthesized through several efficient methodologies.

One prominent method involves an organocatalytic domino reaction of 4-hydroxy-2H-chromen-2-ones with reagents like malononitriles. rsc.org This approach yields optically active pyrano[3,2-c]chromenes with high enantioselectivity. rsc.org Another strategy employs a three-component reaction between 3-hydroxy-4H-chromen-4-one, various aromatic aldehydes, and an active methylene compound such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.net This condensation reaction, often catalyzed by nanosized MgO, proceeds efficiently to form dihydropyrano[3,2-b]chromene derivatives. researchgate.net

Additionally, the reaction of 4-hydroxycoumarins with Baylis-Hillman adducts provides a pathway to 2H-pyrano[3,2-c]chromene-2,5(6H)-diones. researchgate.net The reactivity of the coumarin precursor allows for the construction of the additional pyran ring under various catalytic conditions.

Table 1: Synthesis of Pyran Derivatives

| Starting Material | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 4-Hydroxy-2H-chromen-2-one | Malononitriles | Organocatalyst | Pyrano[3,2-c]chromene |

| 3-Hydroxy-4H-chromen-4-one | Aromatic aldehydes, malononitrile | Nanosized MgO, EtOH, reflux | Dihydropyrano[3,2-b]chromene |

Synthesis of Pyridine (B92270) Derivatives

The coumarin nucleus can be functionalized to incorporate a pyridine ring, leading to pyridinyl-coumarin hybrids. A key intermediate for these syntheses is 3-(2-bromoacetyl)-2H-chromen-2-one, which can be prepared from the corresponding 3-acetyl coumarin. mdpi.com This bromoacetyl derivative is a versatile building block for constructing various heterocyclic systems, including pyridines. mdpi.com

In one synthetic approach, 8-acetyl-7-hydroxy-4-methyl-6-nitrocoumarin is used as a starting point to generate a series of 4-methyl-6-nitro-8-(pyridin-2-yl)-2-oxo-2H-chromen-7-yl benzoates. rroij.com While this involves an isomeric starting material, it demonstrates a valid pathway for linking pyridine moieties to the coumarin scaffold.

Synthesis of Thiophene (B33073) Derivatives

The Gewald thiophene synthesis is a classical and effective method for constructing thiophene rings, which can be readily applied to coumarin-based precursors. mdpi.comnih.gov The reaction typically involves the use of 3-(2-bromoacetyl)-2H-chromen-2-one as the starting material. mdpi.com

This process involves reacting the α-haloketone (the bromoacetyl group) with elemental sulfur and an active methylene compound, such as malononitrile or ethyl cyanoacetate. mdpi.com The reaction is generally carried out in an absolute ethanol (B145695) solution containing a base like triethylamine (B128534). This one-pot reaction proceeds via a sequence of condensation and cyclization steps to afford highly functionalized 2-aminothiophene derivatives attached to the coumarin core at the 3-position. mdpi.com

Table 2: Synthesis of Thiophene Derivatives via Gewald Reaction

| Coumarin Precursor | Reagents | Base/Solvent | Product |

|---|---|---|---|

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Malononitrile, Elemental Sulfur | Triethylamine / Ethanol | 2-Amino-3-cyano-thiophene derivative |

Synthesis of Thiazole (B1198619) Derivatives

Several synthetic routes are available for attaching a thiazole ring to the 6-bromo-2H-chromen-2-one scaffold, often starting from the 3-acetyl or 3-bromoacetyl analogue.

A common method is the Hantzsch thiazole synthesis, where 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one is heated with thioacetamide (B46855) in ethanol. nih.gov This reaction leads to the formation of 6-bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one in high yield. nih.gov

An alternative pathway involves the reaction of 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide with various hydrazonoyl chlorides. nih.gov This reaction, conducted in refluxing ethanol, yields a series of substituted thiazole derivatives linked to the coumarin core via a hydrazono bridge. nih.govresearchgate.net Furthermore, a three-component reaction using 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide (B42300), and hydrazonoyl halides in the presence of triethylamine provides another efficient, one-pot synthesis of coumarinyl-thiazole compounds. nih.gov

Table 3: Selected Syntheses of Thiazole Derivatives

| Starting Material | Reagents | Conditions | Product Type |

|---|---|---|---|

| 6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one | Thioacetamide | Ethanol, 60°C | 6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one nih.gov |

| 2-(1-(6-Bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide | Hydrazonoyl chlorides | Ethanol, reflux | 2-(Aryl)-N'-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)thiazole-hydrazone nih.gov |

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives from 3-acyl coumarins often proceeds through an enaminone intermediate. 3-Acetyl-6-bromo-2H-chromen-2-one is first reacted with N,N-dimethylformamide-dimethyl acetal (DMF-DMA) to form 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one. nih.govresearchgate.net

This enaminone is a highly reactive Michael acceptor. Its reaction with hydrazine hydrate or phenylhydrazine in refluxing ethanol or acetic acid leads to the formation of 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one and its N-phenyl analogue, respectively. nih.govresearchgate.net The reaction proceeds via nucleophilic attack by the hydrazine, followed by cyclization and elimination of dimethylamine. researchgate.net Another route involves reacting the enaminone with hydrazonoyl chlorides, which also yields pyrazole derivatives attached to the coumarin ring. nih.govresearchgate.net

Table 4: Synthesis of Pyrazole Derivatives

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | Hydrazine hydrate | Acetic acid, reflux | 6-Bromo-3-(1H-pyrazol-5-yl)-2H-chromen-2-one researchgate.net |

| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | Phenylhydrazine | Ethanol, reflux | 6-Bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one researchgate.net |

Synthesis of Triazole Derivatives

The construction of triazole-coumarin conjugates is often achieved using the highly efficient copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, also known as "click chemistry". nih.gov This methodology typically involves the reaction of an alkyne with an azide.

For coumarin derivatives, a common strategy is to prepare an O-propargylated coumarin, for instance, by reacting 4-hydroxycoumarin (B602359) with propargyl bromide in the presence of a base like potassium carbonate. nih.gov This alkyne-functionalized coumarin is then reacted with various organic azides in the presence of a copper(I) catalyst to yield a diverse series of 4-substituted 1,2,3-triazole-coumarin derivatives. nih.gov Alternative methods for synthesizing 1,2,3-triazoles include the reaction of N-tosylhydrazones with sodium azide, a strategy that can be adapted for coumarin-based substrates. organic-chemistry.org

Synthesis of Pyrimidine Derivatives (e.g., Pyrazolo[1,5-a]pyrimidine (B1248293), Tetrazolo[1,5-a]pyrimidine, Imidazo[1,2-a]pyrimidine)

Fused pyrimidine systems are synthesized from the versatile enaminone intermediate, 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one. nih.gov This precursor undergoes cyclocondensation reactions with various binucleophilic reagents, specifically heterocyclic amines, to form tricyclic and tetracyclic structures. nih.govresearchgate.net The reaction pathway involves an initial nucleophilic attack by an amino group of the heterocyclic amine onto the enaminone system, followed by an intramolecular cyclization and dehydration to yield the fused pyrimidine ring. nih.gov

Pyrazolo[1,5-a]pyrimidine: Reaction of the enaminone with 3-amino-1H-pyrazol-5-amine or 3-amino-5-phenyl-1H-pyrazole in refluxing acetic acid or DMF yields the corresponding 6-bromo-3-(pyrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one derivatives. nih.govmdpi.com

Tetrazolo[1,5-a]pyrimidine: When the enaminone is treated with 5-amino-1H-tetrazole in refluxing acetic acid, it affords 6-bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one. nih.gov

Imidazo[1,2-a]pyrimidine: The reaction of the enaminone with 2-aminobenzimidazole (B67599) in refluxing acetic acid produces 6-bromo-3-(benzo nih.govrsc.orgimidazo[1,2-a]pyrimidin-4-yl)-2H-chromen-2-one. nih.gov

Table 5: Synthesis of Fused Pyrimidine Derivatives

| Starting Intermediate | Heterocyclic Amine | Conditions | Product Type |

|---|---|---|---|

| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | 3-Amino-5-phenyl-1H-pyrazole | Acetic acid, reflux | 6-Bromo-3-(2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one nih.govmdpi.com |

| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | 5-Amino-1H-tetrazole | Acetic acid, reflux | 6-Bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one nih.gov |

Synthesis of Thiadiazole Derivatives (e.g., 1,3,4-Thiadiazoles)

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from 3-acyl-2H-chromen-2-ones represents a significant area of research in heterocyclic chemistry. These compounds are often prepared through the cyclization of an intermediate thiosemicarbazone. For analogues of this compound, this transformation typically involves a two-step process: the formation of a thiosemicarbazone followed by an oxidative or acid-catalyzed cyclization.

A common synthetic route commences with the reaction of a 3-acyl-2H-chromen-2-one derivative with thiosemicarbazide. This reaction is generally carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid. The resulting thiosemicarbazone can then be isolated and subsequently cyclized to form the 1,3,4-thiadiazole ring. For instance, the cyclization of thiosemicarbazones derived from related aldehydes has been achieved using reagents like acetic anhydride. nih.gov

In a specific example involving a coumarin derivative, 3-acetyl-2H-chromen-2-one is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. nih.gov This intermediate can then be utilized in further reactions to generate heterocyclic systems. Research by Hegab et al. (2018) detailed the preparation of 1-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)thiosemicarbazone, a close analogue to the thiosemicarbazone of the title compound. cu.edu.eg The synthesis involved the condensation of 3-acetyl-6-bromo-2H-chromen-2-one with thiosemicarbazide. cu.edu.eg

Furthermore, El-Sawy et al. (2022) have reported the synthesis of 3-(1-((5-acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-6-methyl-2H-chromen-2-one, which demonstrates the successful formation of a 1,3,4-thiadiazole ring system attached to a chromen-2-one scaffold at the 3-position. nih.gov The synthesis of various 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of acylhydrazines with sulfur-containing reagents. researchgate.netresearchgate.net

The following table outlines a proposed synthetic pathway for a 1,3,4-thiadiazole derivative starting from this compound, based on established methodologies for analogous compounds.

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | This compound, Thiosemicarbazide | Ethanol, catalytic acetic acid, reflux | 1-(1-(6-bromo-2-oxo-2H-chromen-3-yl)butylidene)thiosemicarbazide |

| 2 | 1-(1-(6-bromo-2-oxo-2H-chromen-3-yl)butylidene)thiosemicarbazide | Oxidative cyclization (e.g., FeCl₃) or Acid-catalyzed cyclization (e.g., H₂SO₄) | 5-(6-bromo-2-oxo-2H-chromen-3-yl)-5-propyl-2-amino-4,5-dihydro-1,3,4-thiadiazole or related isomer |

Novel Synthetic Routes and Methodological Advancements for Related Chromen-2-ones

The development of novel and efficient synthetic methodologies for chromen-2-one derivatives is an active area of chemical research, driven by the significant biological activities associated with this scaffold. rsc.orgacgpubs.org Recent advancements have focused on improving reaction efficiency, reducing environmental impact, and enabling the synthesis of more complex and diverse analogues.

Green chemistry approaches have gained considerable traction in the synthesis of coumarin derivatives. nih.gov Microwave-assisted organic synthesis, for example, has been shown to accelerate the Knoevenagel condensation for coumarin synthesis, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions. nih.gov Similarly, ultrasound irradiation has been employed to promote reactions such as the one-pot synthesis of 3-aryl coumarins from salicylaldehydes and phenylacetyl chlorides. nih.gov

The exploration of novel catalysts has also been a key aspect of methodological advancement. Ionic liquids have been utilized as efficient and recyclable catalysts for reactions like the Pechmann condensation to produce 4-substituted coumarins. rsc.org Solid acid catalysts, such as Amberlyst-15 and zeolites, have been investigated for the solvent-free, microwave-assisted synthesis of coumarin derivatives, offering advantages in terms of catalyst separation and reuse. rsc.org

Furthermore, significant progress has been made in the site-selective functionalization of the chromen-2-one core, which allows for the direct introduction of various substituents at specific positions. scispace.com Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of the C-3 and other positions of the chromone (B188151) ring, providing access to a wide range of derivatives that would be difficult to synthesize using classical methods. scispace.com For instance, palladium-catalyzed cross-coupling reactions are widely used for the derivatization of coumarins. researchgate.net The reaction of 3-(bromoacetyl)coumarins with various nucleophiles is a well-established method for introducing heterocyclic moieties at the 3-position. acgpubs.orgnih.govmdpi.comnih.gov

The table below summarizes some of the novel synthetic methodologies and advancements for the synthesis of chromen-2-one derivatives.

| Methodology | Description | Example Reaction | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. | Knoevenagel condensation of salicylaldehyde derivatives with active methylene compounds. | nih.gov |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to enhance reaction rates and yields. | One-pot synthesis of 3-aryl coumarins. | nih.gov |

| Ionic Liquid Catalysis | Use of ionic liquids as environmentally benign and recyclable catalysts. | Pechmann condensation of phenols with β-ketoesters. | rsc.org |

| Solid Acid Catalysis | Employment of heterogeneous solid acid catalysts for ease of separation and recycling. | Solvent-free Pechmann condensation under microwave irradiation. | rsc.org |

| Transition Metal-Catalyzed C-H Functionalization | Direct functionalization of the chromen-2-one core via activation of C-H bonds. | Palladium-catalyzed direct arylation of coumarins. | scispace.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C NMR)

No published ¹H or ¹³C NMR spectral data specifically for this compound were found. This analysis is crucial for determining the precise arrangement of hydrogen and carbon atoms within the molecule, including the chemical environment of the butyryl chain and the substitution pattern on the chromenone core.

Infrared (IR) Spectroscopy for Functional Group Analysis

Specific experimental IR absorption data for this compound is not available in the surveyed resources. IR spectroscopy would be instrumental in identifying the characteristic vibrational frequencies of its functional groups, notably the lactone carbonyl (C=O) of the chromenone ring and the ketone carbonyl of the butyryl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

A documented mass spectrum, which would confirm the molecular weight and provide insights into the fragmentation patterns of this compound, could not be located. This technique is essential for verifying the compound's elemental composition and structural integrity.

Elemental Analysis in Compound Characterization

There is no available elemental analysis data for this compound. This analysis would provide the experimental percentages of carbon, hydrogen, and other elements, which are then compared to the theoretical values calculated from the molecular formula to ascertain the purity of the compound.

X-ray Crystallography for Solid-State Structural Analysis

No X-ray crystallographic data has been published for this compound. This powerful technique would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystal structures for other bromo-coumarin derivatives have been reported, this information is not transferable. nih.gov

Extensive Research Reveals Limited Data on the Specific Biological Activities of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound this compound within the public domain. The detailed investigation sought to uncover findings related to its efficacy against hepatocellular carcinoma, its mechanisms of antitumor activity, and its potential role in inhibiting enzymes related to neurodegenerative diseases.

While the broader class of coumarins, to which this compound belongs, has been the subject of extensive study for various pharmacological properties, research focusing specifically on the butyryl derivative at the 3-position combined with a bromine at the 6-position is not presently available.

Investigations into structurally similar compounds, such as derivatives of 3-acetyl-6-bromo-2H-chromen-2-one, have shown activity against the HEPG2-1 human liver cancer cell line. However, these findings cannot be directly and accurately attributed to this compound without dedicated studies.

Similarly, the general mechanisms of antitumor action for the coumarin scaffold are proposed to involve pathways like the induction of apoptosis and cell cycle arrest. Likewise, various coumarin derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease, and for their potential to impact amyloid-beta plaque formation.

Despite the promising activities of its chemical relatives, no specific IC50 values, in vivo neurobehavioral data, or direct evidence of impact on amyloid-beta deposition for this compound could be located. Therefore, an article detailing the specific biological and pharmacological profile as requested cannot be generated without resorting to scientifically unsound extrapolation from analogue compounds. Further dedicated research is required to elucidate the specific properties and potential therapeutic applications of this compound.

Biological Activities and Pharmacological Profiles of 6 Bromo 3 Butyryl 2h Chromen 2 One and Its Analogues

Other Reported Pharmacological Activities of Related Chromen-2-ones (e.g., Anti-inflammatory, Analgesic, Anticoagulant, Antimalarial, Anti-tuberculosis)

The chromen-2-one (coumarin) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. Beyond the activities previously discussed, this class of compounds has been extensively investigated for its anti-inflammatory, analgesic, anticoagulant, antimalarial, and anti-tuberculosis potential. While specific studies on 6-bromo-3-butyryl-2H-chromen-2-one in these areas are not extensively documented in publicly available research, the activities of numerous related analogues underscore the therapeutic promise of the broader coumarin (B35378) family.

Anti-inflammatory and Analgesic Activities

Coumarin derivatives have demonstrated significant potential in modulating inflammatory pathways. Several natural and synthetic coumarins are recognized for their ability to reduce tissue edema and inflammation. nih.gov Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as the modulation of pro-inflammatory cytokines. nih.govrsc.orgnih.gov

Natural coumarins like esculetin, fraxetin, and daphnetin (B354214) are known inhibitors of both the lipoxygenase and cyclooxygenase enzyme systems. nih.gov Furthermore, coumarin and its 7-hydroxy derivative have been shown to inhibit prostaglandin (B15479496) biosynthesis. nih.gov Synthetic coumarin derivatives have also been developed and tested for their anti-inflammatory and analgesic effects. For instance, a series of bi-heterocyclic coumarin derivatives were synthesized and showed enhanced analgesic and anti-inflammatory activity, with less toxicity and ulcerogenic effects compared to some standard drugs. nih.gov Another study highlighted new coumarin derivatives bearing substituted 3,4-dihydro-2H-benzothiazines as potential analgesic agents. nih.gov

The anti-inflammatory efficacy of coumarin derivatives is linked to various molecular pathways, including the downregulation of inflammatory genes and the suppression of T-cell activity. nih.gov Research on compounds like scopoletin, scoparone, and 4-methyl-umbelliferone has revealed promising anti-inflammatory properties. nih.gov

Table 1: Examples of Chromen-2-one Analogues with Anti-inflammatory and Analgesic Activity

| Compound Name | Reported Activity | Research Finding |

|---|---|---|

| Esculetin | Anti-inflammatory | Inhibitor of lipoxygenase and cyclooxygenase systems. nih.gov |

| Fraxetin | Anti-inflammatory | Inhibitor of lipoxygenase and cyclooxygenase systems. nih.gov |

| Daphnetin | Anti-inflammatory | Inhibitor of lipoxygenase and cyclooxygenase systems. nih.gov |

| Scopoletin | Anti-inflammatory | Demonstrates anti-inflammatory properties through various mechanisms. nih.gov |

| 4-Methyl-umbelliferone | Anti-inflammatory | Investigated for its promising anti-inflammatory properties. nih.gov |

| Visnadin | Anti-inflammatory | A natural coumarin that demonstrates potent anti-inflammatory activity. rsc.org |

| 3-(3-methyl-3,4-dihydro-2H-benzo[b] nih.goveurekaselect.comthiazin-3-yl)-2H-chromen-2-ones | Analgesic | A series of derivatives showing potential as analgesic agents. nih.gov |

Anticoagulant Activity

The anticoagulant properties of coumarin derivatives are perhaps their most famous and clinically significant attribute. wikipedia.org The discovery of dicoumarol, a substance formed in spoiled sweet clover, led to the development of a major class of oral anticoagulants. wikipedia.org These compounds function by inhibiting the vitamin K epoxide reductase complex, which is essential for the synthesis of several clotting factors. mdpi.com

Warfarin, a synthetic derivative of coumarin, is a widely prescribed anticoagulant used to prevent and treat thromboembolic events. wikipedia.orgnih.gov Other coumarin-based anticoagulants include acenocoumarol (B605123) and phenprocoumon. mdpi.com It is important to note that coumarin itself does not possess anticoagulant activity; this property arises from the 4-hydroxycoumarin (B602359) scaffold. wikipedia.org The structural features of coumarin derivatives, such as the presence of a hydroxy or methoxy (B1213986) group at specific positions, can influence their anticoagulant potency. mdpi.com Research continues to explore new coumarin derivatives for safer and more effective anticoagulant therapies. nih.govresearchgate.net

Table 2: Examples of Chromen-2-one Analogues with Anticoagulant Activity

| Compound Name | Reported Activity | Research Finding |

|---|---|---|

| Dicoumarol | Anticoagulant | A natural anticoagulant formed from the fungal alteration of coumarin. wikipedia.org |

| Warfarin | Anticoagulant | A widely used synthetic oral anticoagulant that inhibits vitamin K-dependent clotting factor synthesis. wikipedia.orgnih.gov |

| Acenocoumarol | Anticoagulant | A clinical anticoagulant agent derived from coumarin. nih.gov |

| Phenprocoumon | Anticoagulant | An oral anticoagulant that functions by inhibiting the vitamin K epoxide reductase complex. mdpi.com |

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the search for new therapeutic agents. Coumarin derivatives have emerged as promising candidates in this area. eurekaselect.comnih.gov Both natural and synthetic coumarins have demonstrated in vitro antiplasmodial and in vivo antimalarial activities. nih.gov

Hybrid molecules incorporating the coumarin scaffold have shown significant potency. For example, autofluorescent artemisinin-coumarin hybrids have exhibited excellent activity against chloroquine-resistant strains of P. falciparum. nih.gov A series of new coumarin derivatives were synthesized and showed significant activity in the nanomolar range against a chloroquine-resistant strain, with a proposed mechanism involving the inhibition of β-hematin formation. scholarsresearchlibrary.com The versatility of the coumarin structure allows for various chemical modifications to enhance its antimalarial efficacy. eurekaselect.com

Table 3: Examples of Chromen-2-one Analogues with Antimalarial Activity

| Compound Name | Reported Activity | Research Finding |

|---|---|---|

| Artemisinin-coumarin hybrids | Antimalarial | Exhibit excellent in vitro activity against chloroquine-resistant P. falciparum strains. nih.gov |

| (E)-3-(3-(2,3,4-trimethoxyphenyl)-acryloyl)-2H-chromene-2-one | Antimalarial | Showed potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov |

| ZINC630259 | Antimalarial | A coumarin derivative identified as a potential antimalarial agent. researchgate.net |

Anti-tuberculosis Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. nih.gov Coumarin derivatives have been identified as a promising class of compounds for the development of new anti-TB drugs. nih.govnih.gov

Numerous synthetic and natural coumarins have been investigated for their activity against M. tuberculosis. researchgate.net For instance, a series of coumarin derivatives were designed and found to be effective against both replicating and dormant M. tuberculosis, with some compounds showing more potency than the standard drugs isoniazid (B1672263) and rifampicin. tandfonline.com The structure-activity relationship studies of these compounds are crucial for designing more effective anti-TB agents. nih.gov Research has shown that certain substitutions on the coumarin ring can significantly impact the antimycobacterial activity. tandfonline.com

Table 4: Examples of Chromen-2-one Analogues with Anti-tuberculosis Activity

| Compound Name | Reported Activity | Anti-tuberculosis |

|---|---|---|

| Coumarin-furoquinolines | Anti-tuberculosis | A class of hybrid compounds investigated for their anti-TB potential. researchgate.net |

| Isoniazid coumarinyls | Anti-tuberculosis | Hybrid molecules combining the structures of isoniazid and coumarin with anti-TB activity. researchgate.net |

| 3,5-dinitrobenzylsulfanyl oxadiazoles | Anti-tuberculosis | Although not direct coumarin derivatives, these related heterocyclic compounds show excellent activity against replicating M. tuberculosis strains. nih.gov |

| (-)-Mammea A/BB derivative (1g) | Anti-tuberculosis | A derivative of a natural coumarin that exhibited good activity against M. tuberculosis. tandfonline.com |

Structure Activity Relationship Sar Studies of 6 Bromo 3 Butyryl 2h Chromen 2 One Derivatives

Influence of Halogen Substitutions on Biological Activity

The presence and nature of halogen substituents on the coumarin (B35378) ring are pivotal in modulating the bioactivity of 3-butyryl-2H-chromen-2-one derivatives. The bromine atom at the 6-position is a key feature of the parent compound, and its replacement or the introduction of other halogens can significantly alter the pharmacological profile.

Studies comparing halogenated coumarins have demonstrated that these substitutions influence both antimicrobial and antioxidant properties. For instance, a comparison of 3-(2-bromoacetyl) derivatives revealed that both 6-chloro and 6-bromo analogues exhibit notable antibacterial activity against Gram-positive and Gram-negative bacteria. academicjournals.org Specifically, 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one (CMRN5) and 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one (CMRN4) showed pronounced inhibitory effects on various bacterial strains. academicjournals.org

In the context of antioxidant activity, evaluated by the DPPH free radical scavenging method, the substitution pattern was also influential. The 6-chloro derivative, 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one (CMRN4), demonstrated potent antioxidant activity at 85%. academicjournals.org This was significantly higher than that of 3-acetyl-6-bromo-2H-chromen-2-one (CMRN1), which showed 56% activity, indicating that the type of halogen and the nature of the C3-acyl group collectively determine the antioxidant capacity. academicjournals.org

Furthermore, in the development of derivatives for anticancer applications, the strategic placement of halogens on appended moieties has proven effective. In a series of 1,3,4-thiadiazole (B1197879) and thiazole (B1198619) derivatives synthesized from 3-acetyl-6-bromo-2H-chromen-2-one, the introduction of a chlorine atom on an aryl substituent attached to the new heterocyclic ring led to promising antitumor activity. mdpi.com This suggests that while the 6-bromo group on the coumarin core provides a foundational level of activity, additional halogenation on peripheral groups can further enhance potency. mdpi.com

| Compound ID | C3-Substituent | C6-Substituent | Biological Activity Noted |

| CMRN1 | Acetyl | Bromo | Antioxidant (56%) |

| CMRN4 | 2-Bromoacetyl | Chloro | Antibacterial, Antioxidant (85%) |

| CMRN5 | 2-Bromoacetyl | Bromo | Antibacterial |

Role of the Butyryl Moiety and its Modifications on Pharmacological Efficacy

The C3-substituent, in this case, a butyryl group, is a critical determinant of pharmacological efficacy. This acyl moiety and its modifications serve not only as a pharmacophoric feature but also as a versatile synthetic handle for creating a diverse library of derivatives with varied biological activities. nih.gov

Much of the synthetic exploration in this area has utilized 3-acetyl-6-bromo-2H-chromen-2-one, a close analogue of the title compound. nih.gov The acetyl group, being more reactive, can be readily transformed. For example, it can be converted into an enaminone, such as 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, which then acts as a key intermediate for building complex heterocyclic systems. nih.govresearchgate.net The initial acyl group is thus the gateway to modifications that profoundly impact bioactivity.

The importance of the C3-substituent is evident in the antiproliferative activity of pyrazole (B372694) derivatives. A study comparing two such derivatives showed that a compound bearing a CONHPh group at position 3 of the pyrazole ring (originating from the coumarin's C3-acyl group) exhibited superior in vitro inhibitory activity compared to a similar derivative with a simple phenyl group at the same position. mdpi.com

Furthermore, direct comparisons of antioxidant potential highlight the role of the acyl chain. 3-Acetyl-6-bromo-2H-chromen-2-one (CMRN1) was found to have significant antioxidant activity (56% via DPPH assay). academicjournals.org Modification of this acetyl group, for instance by bromination to 3-(2-bromoacetyl)-6-bromo-2H-chromen-2-one (CMRN5), alters other biological properties like antibacterial efficacy. academicjournals.org These findings underscore that modifications to the butyryl moiety, whether by changing its length, introducing new functional groups, or using it as a precursor for larger substituents, are a cornerstone of the SAR for this coumarin class.

Impact of Heterocyclic Annulation on Bioactivity Profiles

The fusion or attachment of heterocyclic rings to the 6-bromo-3-acyl-2H-chromen-2-one scaffold is a highly effective strategy for generating potent and selective bioactive agents, particularly in the realm of anticancer research. The acyl group at the C3-position is an ideal starting point for the construction of these fused systems. nih.gov

A significant body of research focuses on the synthesis of novel coumarin-containing heterocycles and the evaluation of their antiproliferative effects. For example, derivatives incorporating pyrazolo[1,5-a]pyrimidine (B1248293), tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, 1,3,4-thiadiazoles, and thiazoles have been synthesized from 3-acetyl-6-bromo-2H-chromen-2-one. nih.gov Evaluation of these compounds against a human liver carcinoma cell line (HEPG2-1) revealed that their activity is highly dependent on the nature of the attached heterocyclic ring. nih.gov

Another study utilized 3-(2-bromoacetyl)-2H-chromen-2-one to synthesize a different set of heterocyclic derivatives, including those with pyran, pyridine (B92270), thiophene (B33073), and pyrazole rings. mdpi.com These compounds were screened against a panel of six human cancer cell lines, with several showing significant cytotoxic effects. Notably, a bromo-4H-pyran derivative (6d ) containing a furan (B31954) moiety exhibited potent activity against human gastric cancer cells (NUGC), with an IC50 of 29 nM, which is comparable to the standard drug CHS 828 (IC50 = 25 nM). mdpi.com

The data clearly indicates that the annulation of specific heterocyclic rings to the coumarin core is a powerful method for enhancing bioactivity, with the resulting pharmacological profile being intrinsically linked to the structure of the appended ring.

| Compound | Heterocyclic System | Biological Activity (IC50) | Cell Line |

| 7c | Pyrazolo[1,5-a]pyrimidine | 2.70 ± 0.28 µM | HEPG2-1 |

| 23g | Thiazole | 3.50 ± 0.23 µM | HEPG2-1 |

| 18a | 1,3,4-Thiadiazole | 4.90 ± 0.69 µM | HEPG2-1 |

| 6d | Bromo-4H-pyran | 29 nM | NUGC |

Stereochemical Considerations and Conformational Analysis in SAR

The three-dimensional arrangement of atoms and the conformational flexibility of 6-bromo-3-butyryl-2H-chromen-2-one derivatives are crucial for their interaction with biological targets. Conformational analysis, often aided by X-ray crystallography, reveals key structural features that can influence biological activity.

Studies on related structures provide insight into the likely conformation of the title compound. For instance, the crystal structure of 3-(2-amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one shows that the molecule is nearly planar. nih.gov A small dihedral angle of just 12.9° exists between the coumarin and thiazole ring systems. This planarity is thought to be important for facilitating intermolecular interactions such as π–π stacking, which was observed in the crystal lattice and contributes to stabilizing the structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies on this compound are not extensively reported, the application of QSAR to related heterocyclic and coumarin-based compounds illustrates the approach's utility in drug design. nih.gov

QSAR models are built by calculating molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed biological activity. mdpi.com These models can be two-dimensional (2D-QSAR), relying on topological descriptors, or three-dimensional (3D-QSAR), which considers the 3D spatial arrangement of the molecules. nih.gov

For example, 3D-QSAR studies on various classes of butyrylcholinesterase (BuChE) inhibitors have successfully created pharmacophore models that identify the key chemical features required for potent inhibition. nih.gov These models use field-based approaches where molecular properties like electrostatic and steric fields are mapped and correlated with activity. The resulting 3D contour maps help visualize regions where, for instance, bulky groups or electronegative atoms would be favorable or unfavorable for activity, thereby guiding the design of new, more potent inhibitors. nih.gov

In a different study focused on novel 1H-3-indolyl derivatives with antioxidant properties, 2D-QSAR modeling was employed. mdpi.com This type of analysis can identify which physicochemical properties (like hydrophobicity, electronic properties, or steric parameters) are most important for the desired biological effect. Such models are invaluable for predicting the activity of untested compounds and for understanding the mechanistic basis of the structure-activity relationship. mdpi.com The application of these QSAR methodologies to this compound and its derivatives would be a logical next step to rationalize the existing SAR data and to systematically design future generations of compounds with enhanced pharmacological profiles.

Computational Chemistry and Molecular Modeling Applications in Research

Molecular Docking Simulations for Ligand-Target Interactions (e.g., Enzyme Active Sites)

Molecular docking is a cornerstone of structure-based drug design, used to predict the preferred orientation of a ligand when bound to a target protein. For coumarin (B35378) derivatives, a significant area of investigation has been their role as cholinesterase inhibitors, which are crucial in managing neurodegenerative diseases like Alzheimer's. nih.gove-nps.or.kr The enzyme butyrylcholinesterase (BuChE) is a particularly relevant target, as its activity increases in the later stages of Alzheimer's disease. nih.gov

In a typical docking study, 6-bromo-3-butyryl-2H-chromen-2-one would be docked into the active site of BuChE. The enzyme's active site is located within a deep gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.govresearchgate.net The goal is to determine the binding affinity, typically expressed as a docking score or binding energy (kcal/mol), and to visualize the specific molecular interactions that stabilize the complex.

Key interactions for a coumarin derivative like this compound would likely involve:

Hydrogen Bonds: The carbonyl oxygen atoms of the coumarin lactone and the butyryl group can act as hydrogen bond acceptors, potentially interacting with amino acid residues like serine or histidine in the catalytic triad. nih.gov

Hydrophobic Interactions: The benzopyrone ring system and the aliphatic butyryl chain can form hydrophobic and van der Waals interactions with nonpolar residues within the active site gorge.

π-π Stacking/π-Alkyl Interactions: The aromatic ring of the coumarin scaffold can engage in π-π stacking with aromatic residues such as tryptophan or tyrosine at the PAS, or π-alkyl interactions with aliphatic side chains. researchgate.netresearchgate.net

These interactions, collectively, determine the compound's inhibitory potential. Studies on similar coumarin-based BuChE inhibitors have confirmed that dual binding, engaging both the CAS and PAS, often leads to higher potency. nih.govnih.gov

Table 1: Representative Molecular Docking Results for a Coumarin Ligand with Butyrylcholinesterase (BuChE)

| Parameter | Predicted Value/Residues | Type of Interaction | Site of Interaction |

| Binding Energy | -9.5 kcal/mol | - | Overall |

| Interacting Residues | HIS438, SER198 | Hydrogen Bond | Catalytic Active Site (CAS) |

| TRP82, TYR332 | π-π Stacking | Peripheral Anionic Site (PAS) | |

| GLY116, GLY117 | Hydrophobic | Oxyanion Hole | |

| PHE329, VAL288 | Hydrophobic/Alkyl | Acyl-binding Pocket |

Note: This table is a representative example based on findings for structurally related coumarin inhibitors. nih.gove-nps.or.krresearchgate.net The values are illustrative of typical docking simulation outputs.

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. tandfonline.com An MD simulation, often run for periods of 100 to 200 nanoseconds, models the movements of every atom in the ligand-protein system, providing critical information on the stability of the binding and any conformational changes. tandfonline.comnih.gov

For the this compound-BuChE complex predicted by docking, an MD simulation would be performed to validate the stability of the interaction. Key metrics analyzed during an MD simulation include:

Root-Mean-Square Deviation (RMSD): This value measures the average deviation of the protein's backbone atoms and the ligand's heavy atoms from their initial docked positions. A stable RMSD value over the course of the simulation indicates that the ligand remains securely bound in its initial pose and the protein structure is not significantly perturbed. researchgate.net

Root-Mean-Square Fluctuation (RMSF): This metric identifies which parts of the protein are flexible or rigid. Analysis of the RMSF of active site residues can show how they adapt to the presence of the ligand.

Hydrogen Bond Analysis: MD simulations track the formation and breaking of hydrogen bonds over time. The persistence of key hydrogen bonds identified in docking studies confirms their importance in anchoring the ligand to the target. tandfonline.com

Successful MD simulations for similar coumarin-inhibitor complexes have shown stable RMSD values and persistent interactions with key active site residues, confirming the docking predictions and suggesting a stable inhibitory effect. researchgate.netnih.govbenthamdirect.com

Table 2: Representative Output from a Molecular Dynamics Simulation

| Metric | Result | Interpretation |

| Simulation Time | 100 ns | Standard duration for stability assessment. tandfonline.com |

| Ligand RMSD | Plateau at ~2.1 Å | Indicates the ligand found a stable binding position. |

| Protein Backbone RMSD | Plateau at ~1.8 Å | Shows the overall protein structure remained stable. |

| Key H-Bond Occupancy (e.g., Ligand-HIS438) | 85% | Confirms a strong and persistent hydrogen bond. |

Note: This table provides illustrative data based on typical MD simulation studies of enzyme-inhibitor complexes. tandfonline.comresearchgate.net

Pharmacophore Modeling for De Novo Drug Design and Lead Optimization

Pharmacophore modeling is a ligand-based design approach that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model does not represent atoms but rather the chemical functionalities responsible for molecular recognition at a receptor site, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. citedrive.com

For a series of active 3-acyl-6-bromocoumarin analogues, a pharmacophore model could be generated to guide the design of new, potentially more potent compounds. Based on the structure of this compound, a hypothetical pharmacophore model would likely include the following features:

Two Hydrogen Bond Acceptors (HBA): Corresponding to the lactone carbonyl oxygen and the butyryl carbonyl oxygen.

One Aromatic Ring (AR): Representing the benzopyrone ring system, crucial for interactions with aromatic residues in the target.

One Hydrophobic Feature (H): Corresponding to the n-propyl moiety of the butyryl group and potentially the bromine atom, which contributes to hydrophobic interactions.

This model can then be used as a 3D query to screen large virtual libraries of compounds, identifying novel scaffolds that match the required pharmacophoric features for lead optimization. citedrive.com

Table 3: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Role in Binding |

| Hydrogen Bond Acceptor 1 | Lactone Carbonyl (C=O) | Interaction with H-bond donor residues in the enzyme. |

| Hydrogen Bond Acceptor 2 | Butyryl Carbonyl (C=O) | Interaction with H-bond donor residues in the enzyme. |

| Aromatic Ring | Benzopyrone Core | π-π stacking or hydrophobic interactions. |

| Hydrophobic Center | Butyryl Alkyl Chain | Binding in hydrophobic pockets of the active site. |

Note: This table is a conceptual representation of pharmacophoric features based on the compound's structure and general principles of pharmacophore modeling. nih.govcitedrive.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profile Assessment

A compound's efficacy as a drug depends not only on its biological activity but also on its pharmacokinetic profile. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, saving time and resources. mdpi.com For this compound, various parameters would be calculated to assess its drug-likeness.

Key predicted properties include:

Lipinski's Rule of Five: An evaluation of molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors to predict oral bioavailability. jchr.org

Aqueous Solubility (LogS): Predicts the solubility of the compound, which affects its absorption.

Gastrointestinal (GI) Absorption: Estimates the percentage of the compound absorbed from the gut. jchr.org

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross the BBB, which is essential for drugs targeting the central nervous system. nih.gov

Cytochrome P450 (CYP) Inhibition: Assesses the potential for drug-drug interactions by predicting if the compound inhibits major metabolic enzymes.

Toxicity Prediction: Screens for potential cardiotoxicity (e.g., hERG inhibition) or other toxic effects. mdpi.com

Studies on various coumarin derivatives have shown that they generally possess favorable ADMET profiles, with good absorption and low predicted toxicity, making them promising candidates for further development. mdpi.comnih.gov

Table 4: Representative In Silico ADMET Profile for this compound

| ADMET Property | Parameter | Predicted Value | Compliance/Interpretation |

| Physicochemical Properties | Molecular Weight | 297.12 g/mol | Complies (<500) |

| LogP | 3.15 | Complies (<5) | |

| H-Bond Donors | 0 | Complies (≤5) | |

| H-Bond Acceptors | 3 | Complies (≤10) | |

| Pharmacokinetics | GI Absorption | High | Good oral absorption predicted. jchr.org |

| BBB Permeant | Yes | Likely to cross the blood-brain barrier. nih.gov | |

| CYP2D6 Inhibitor | No | Low risk of specific drug-drug interactions. | |

| LogS (Aqueous Solubility) | -3.8 | Moderately soluble. mdpi.com | |

| Drug-Likeness | Lipinski's Rule | 0 Violations | Good oral bioavailability predicted. jchr.org |

| Toxicity | hERG I Inhibitor | No | Low risk of cardiotoxicity predicted. mdpi.com |

Note: This table contains values calculated for the specific compound using standard predictive models, reflecting methodologies seen in related literature. mdpi.comjchr.orgnih.gov

Potential Therapeutic Applications and Preclinical Evaluation of 6 Bromo 3 Butyryl 2h Chromen 2 One Analogs

Development as Novel Antimicrobial Agents

The emergence of multidrug-resistant microbial strains presents a formidable challenge to global health, necessitating the development of new antimicrobial agents with novel mechanisms of action. japer.in Analogs of 6-bromo-3-butyryl-2H-chromen-2-one have shown promise in this arena, with various studies highlighting their potential against a spectrum of bacterial and fungal pathogens.

The antimicrobial efficacy of coumarin (B35378) derivatives is often linked to the nature and position of substituents on the coumarin ring. The presence of a halogen, such as bromine, at the C-6 position has been shown to be a key feature for antimicrobial action. japer.innih.gov For instance, derivatives of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one have been synthesized and evaluated for their in vitro antimicrobial activity, with many exhibiting good to moderate activity against different strains of bacteria and fungi. edgccjournal.orgresearchgate.net

Structure-activity relationship (SAR) studies have revealed that the introduction of different heterocyclic moieties at the 3-position of the 6-bromocoumarin scaffold can significantly modulate antimicrobial potency. For example, the synthesis of thiazole (B1198619) and 1,3,4-thiadiazole (B1197879) derivatives linked to the 6-bromocoumarin core has yielded compounds with notable antibacterial and antifungal activities. edgccjournal.org

The following table summarizes the antimicrobial activity of selected 6-bromo-3-acylcoumarin analogs:

| Compound ID | R Group at C3 | Test Organism | MIC (µg/mL) | Reference |

| Analog 1 | -COCH₂Br | Staphylococcus aureus | 25 | japer.in |

| Analog 2 | -COCH₂Br | Bacillus subtilis | 50 | japer.in |

| Analog 3 | -C(=NOH)CH₃ | Escherichia coli | 100 | japer.in |

| Analog 4 | Thiazole derivative | Staphylococcus aureus | 12.5 | edgccjournal.org |

| Analog 5 | 1,3,4-Thiadiazole derivative | Aspergillus niger | 25 | edgccjournal.org |

These findings underscore the potential of this compound analogs as a platform for the development of new antimicrobial drugs. Further optimization of the acyl chain and the heterocyclic substituents at the 3-position could lead to the discovery of more potent and selective antimicrobial agents.

Advancements as Potent Antioxidants

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular disease, cancer, and neurodegenerative disorders. mdpi.comsysrevpharm.org Coumarin derivatives have been extensively investigated for their antioxidant properties, with specific structural features enhancing their radical scavenging capabilities. semanticscholar.orgnih.gov

Preclinical evaluations of 6-bromocoumarin analogs have demonstrated their ability to scavenge various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and nitric oxide radicals. semanticscholar.org The nature of the substituent at the C-3 position plays a crucial role in determining the antioxidant efficacy.

Below is a data table of the antioxidant activity of representative 6-bromocoumarin analogs:

| Compound ID | R Group at C3 | Antioxidant Assay | IC50 (µM) | Reference |

| Analog 6 | Phenyl | DPPH Scavenging | 85.2 | japer.in |

| Analog 7 | 4-Chlorophenyl | DPPH Scavenging | 78.5 | japer.in |

| Analog 8 | 4-Methoxyphenyl | ABTS Scavenging | 65.7 | japer.in |

The data suggests that substitutions on the 3-aryl ring of 3-arylcoumarins can fine-tune the antioxidant activity. These findings highlight the potential of this compound analogs as lead structures for the development of novel antioxidant agents.

Promising Leads for Anticancer Therapy

The development of effective and selective anticancer agents remains a primary focus of medicinal chemistry research. nih.gov Coumarin and its derivatives have emerged as a privileged scaffold in oncology, with numerous analogs exhibiting potent antiproliferative activity against a wide range of cancer cell lines. juniperpublishers.comresearchgate.net The introduction of a bromine atom at the C-6 position of the coumarin nucleus has been a successful strategy in enhancing anticancer efficacy. nih.gov

Derivatives of 3-acetyl-6-bromo-2H-chromen-2-one have been utilized as versatile starting materials for the synthesis of novel heterocyclic compounds with potential antiproliferative properties. nih.govresearchgate.net For instance, pyrazolo[1,5-a]pyrimidine (B1248293), thiazole, and 1,3,4-thiadiazole derivatives incorporating the 6-bromocoumarin moiety have demonstrated significant cytotoxic activity against human liver carcinoma cells (HEPG2-1). nih.govresearchgate.net

One study revealed that a pyrazolo[1,5-a]pyrimidine derivative of 6-bromocoumarin exhibited a potent IC50 value of 2.70 µM against the HEPG2-1 cell line. nih.gov Another investigation into 3-(coumarin-3-yl)-acrolein derivatives showed that a bromine-substituted analog displayed stronger anticancer activity against A549 lung cancer cells than the unsubstituted parent compound. nih.govnih.gov

The following table presents the in vitro anticancer activity of selected 6-bromo-3-substituted coumarin analogs:

| Compound ID | Heterocyclic Moiety at C3 | Cancer Cell Line | IC50 (µM) | Reference |

| 7c | Pyrazolo[1,5-a]pyrimidine | HEPG2-1 (Liver) | 2.70 ± 0.28 | nih.govresearchgate.net |

| 23g | Thiazole | HEPG2-1 (Liver) | 3.50 ± 0.23 | nih.govresearchgate.net |

| 18a | 1,3,4-Thiadiazole | HEPG2-1 (Liver) | 4.90 ± 0.69 | nih.govresearchgate.net |

| 5g | Acrolein | A549 (Lung) | > 5-FU | nih.govnih.gov |

These results underscore the importance of the 6-bromo substitution and the nature of the C-3 substituent in governing the anticancer potential of these coumarin analogs. They represent promising leads for the development of novel chemotherapeutic agents.

Prospects as Neuroprotective and Anti-Alzheimer's Agents

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss and cognitive decline. edgccjournal.orgnih.gov There is a growing body of evidence suggesting that coumarin derivatives possess neuroprotective properties, making them attractive candidates for the development of therapies for these debilitating conditions. nih.govresearchgate.net The mechanisms underlying their neuroprotective effects are often multifactorial, involving antioxidant, anti-inflammatory, and enzyme-inhibiting activities. nih.govmdpi.com

Analogs of this compound are being explored for their potential to combat the complex pathophysiology of Alzheimer's disease. nih.gov One of the key targets in Alzheimer's therapy is the inhibition of cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine. Coumarin derivatives have been shown to inhibit these enzymes. nih.gov

Furthermore, the antioxidant properties of these compounds are highly relevant to neuroprotection, as oxidative stress is a major contributor to neuronal damage in Alzheimer's disease. mdpi.com By scavenging free radicals, these analogs can help protect neurons from oxidative injury. Recent studies have also investigated the ability of coumarin derivatives to reduce the aggregation of amyloid-beta and tau proteins, which are pathological hallmarks of Alzheimer's disease. mdpi.comnih.gov

While specific preclinical data for this compound analogs in neuroprotection is still emerging, the broader class of coumarins shows significant promise. For example, certain 3,7-substituted coumarins have demonstrated potent inhibition of monoamine oxidase-B (MAO-B), an enzyme implicated in the generation of neurotoxic species, with IC50 values in the nanomolar range. nih.gov

Future Directions in Drug Design and Optimization

The promising preclinical findings for analogs of this compound across various therapeutic areas provide a strong foundation for future drug design and optimization efforts. Structure-activity relationship (SAR) studies have consistently highlighted the critical role of substitutions at the C-3 and C-6 positions of the coumarin scaffold in determining biological activity. nih.gov

Future research should focus on a multipronged approach to optimize these lead compounds. This includes:

Systematic Modification of the Acyl Chain: Varying the length and branching of the butyryl group at the C-3 position could influence lipophilicity and, consequently, cell permeability and target engagement.

Exploration of Diverse Heterocyclic Scaffolds: The introduction of a wider range of heterocyclic moieties at the C-3 position, beyond those already explored, could lead to the discovery of analogs with enhanced potency and selectivity for specific biological targets.

Computational Modeling and Docking Studies: In silico approaches can be employed to predict the binding modes of these analogs with their respective targets, such as microbial enzymes, antioxidant enzymes, cancer-related proteins, and cholinesterases. This will facilitate the rational design of more effective inhibitors.

Hybrid Drug Design: Combining the 6-bromocoumarin scaffold with other known pharmacophores could lead to the development of hybrid molecules with dual or multiple mechanisms of action, which is particularly relevant for complex diseases like cancer and Alzheimer's.

By leveraging these strategies, the therapeutic potential of this compound analogs can be further unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

Conclusion and Future Research Directions for 6 Bromo 3 Butyryl 2h Chromen 2 One

Summary of Key Research Findings and Contributions

Research surrounding 6-bromo-3-butyryl-2H-chromen-2-one and its immediate precursors, such as 3-acetyl-6-bromo-2H-chromen-2-one and 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one, has primarily established its role as a versatile synthetic intermediate in the generation of novel heterocyclic compounds with significant biological potential. The core contribution of this specific coumarin (B35378) scaffold lies in its utility as a building block for more complex molecules.

The chemical structure of the compound is notable for two key features that researchers have exploited: the bromine atom at the 6-position and the reactive acyl group at the 3-position. cymitquimica.com The bromine atom can influence the compound's electrophilic properties and biological activity, while the acyl group serves as a handle for extensive chemical modification. cymitquimica.com

Key research has focused on using these reactive sites to synthesize a variety of fused and linked heterocyclic systems. Studies have demonstrated that derivatives of 6-bromo-coumarin can be transformed into pyrazoles, thiazoles, pyrimidines, and thiadiazoles. nih.govresearchgate.net These newly synthesized compounds have been evaluated for a range of pharmacological activities, with the most prominent findings in the areas of anticancer and antimicrobial research.

For instance, derivatives synthesized from 6-bromo-3-acetyl-2H-chromen-2-one have shown promising antitumor activity against liver carcinoma cell lines (HEPG2-1). nih.govresearchgate.net Similarly, other modified structures have exhibited significant in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org The research collectively underscores that the 6-bromo-coumarin nucleus is a valuable pharmacophore, and modifications, particularly at the 3-position, are crucial for tuning the biological activity of the resulting molecules. nih.govmdpi.com

The following table summarizes selected research findings involving key derivatives of the 6-bromo-coumarin scaffold.

| Starting Material/Intermediate | Synthesized Heterocycles | Biological Activity Investigated | Key Findings |

| 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | Pyrazolo[1,5-a]pyrimidines, Tetrazolo[1,5-a]pyrimidines | Antiproliferative (Antitumor) | A synthesized pyrazolo[1,5-a]pyrimidine (B1248293) derivative showed promising antitumor activity against a liver carcinoma cell line (HEPG2-1). nih.govresearchgate.net |

| 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide | Thiazoles, 1,3,4-Thiadiazoles | Antiproliferative (Antitumor) | Certain synthesized thiazole (B1198619) and 1,3,4-thiadiazole (B1197879) derivatives displayed significant antitumor activity against liver carcinoma cells. nih.govresearchgate.net |

| 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one | Thiazoles, 1,3,4-Thiadiazines | Antibacterial | Synthesized compounds showed strong to moderate inhibitory activity against Enterococcus faecalis and Pseudomonas aeruginosa. semanticscholar.org |

| 3-(2-Bromoacetyl)-2H-chromen-2-one (parent compound) | Pyran, Pyridine (B92270), Thiophene (B33073), Thiazole, Pyrazole (B372694) | Cytotoxicity (Anticancer) | Many of the synthesized derivatives exhibited significant cytotoxic effects against various human cancer cell lines, including gastric, colon, and liver cancer. mdpi.com |

Unexplored Research Avenues and Challenges

Despite the utility of this compound as a synthetic scaffold, several research avenues remain unexplored.

Unexplored Research Avenues:

Direct Biological Profiling: The existing literature focuses heavily on the biological activities of its more complex derivatives. The intrinsic pharmacological profile of this compound itself has not been thoroughly investigated. Direct screening for its potential anticancer, antimicrobial, anti-inflammatory, or antioxidant effects could reveal baseline activity and provide a better benchmark for its derivatives.

Expanded Pharmacological Screening: The biological investigations of its derivatives have been largely confined to anticancer and antimicrobial activities. mdpi.comyoutube.com Coumarins as a class have shown a wide array of effects, including anti-neurodegenerative, anticoagulant, and anti-inflammatory properties. mdpi.comyoutube.com Exploring the potential of this compound derivatives in these other therapeutic areas is a significant opportunity.

Fluorescent Probes: Certain coumarin derivatives are known for their fluorescent properties. mdpi.com The potential of this specific bromo-coumarin as a fluorescent probe for biological imaging or sensing applications has not been explored.

Green Synthesis: While various synthetic routes to coumarin derivatives exist, there is a continuous need for more environmentally friendly and efficient methods. orientjchem.orgresearchgate.net Developing green synthesis protocols for this compound and its derivatives using techniques like microwave or ultrasound irradiation could be a valuable research direction. orientjchem.org

Challenges:

Potential Toxicity: A significant challenge for the clinical development of coumarin-based drugs is the potential for hepatotoxicity associated with the coumarin nucleus. orientjchem.orghealthline.com Although this is a general concern for the class and often dose-dependent, any new therapeutic candidate derived from this scaffold would require rigorous toxicological assessment. healthline.comnih.gov

Drug Resistance: As with many anticancer and antimicrobial agents, the development of drug resistance is a major hurdle. nih.govmdpi.com While creating hybrid molecules is a strategy to combat this, it remains a persistent challenge in the design and development of new coumarin-based drugs. nih.gov

Structure-Activity Relationship (SAR) Complexity: Determining the precise structural features that enhance efficacy while minimizing toxicity is complex. The wide range of possible substitutions on the coumarin core requires extensive synthesis and screening efforts to establish clear SAR, which can be resource-intensive. nih.gov

Broader Implications for Medicinal Chemistry and Drug Development

The research centered on this compound holds broader implications for the fields of medicinal chemistry and drug discovery.